3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid
CAS No.: 1140242-88-1
Cat. No.: VC2818629
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1140242-88-1 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 3-(2-oxo-1,3-diazinan-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C11H12N2O3/c14-10(15)8-3-1-4-9(7-8)13-6-2-5-12-11(13)16/h1,3-4,7H,2,5-6H2,(H,12,16)(H,14,15) |
| Standard InChI Key | TWIMAQLGJSZRPW-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)N(C1)C2=CC=CC(=C2)C(=O)O |
| Canonical SMILES | C1CNC(=O)N(C1)C2=CC=CC(=C2)C(=O)O |
Introduction
Structural Characterization and Classification
Chemical Identity and Nomenclature
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid belongs to the class of N-substituted benzoic acid derivatives. The structure contains a benzoic acid core with a 2-oxo-1,3-diazinane substituent at the meta (3) position. This compound differs from the closely related 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, which instead features an isoindolyl group attached to the benzoic acid.
Structural Features and Properties
The compound combines two key functional groups:
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A carboxylic acid (benzoic acid) component
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A 2-oxo-1,3-diazinane heterocyclic moiety (a six-membered ring containing two nitrogen atoms)
This structural arrangement would likely influence the compound's physicochemical properties including solubility, acid-base behavior, and potential for hydrogen bonding interactions. The presence of both acidic (carboxylic acid) and basic (diazinane) functional groups suggests amphoteric properties.
Physicochemical Properties
Predicted Physical Properties
Based on structural analysis, the following properties can be anticipated for 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid | Common for benzoic acid derivatives |
| Solubility | Moderate in polar organic solvents; limited in water | Based on polarity and functional groups |
| Hydrogen Bond Donors | 1 (carboxylic acid OH) | Structural analysis |
| Hydrogen Bond Acceptors | 3 (carboxylic acid C=O and O-H, diazinane C=O) | Structural analysis |
| Molecular Weight | Approximately 234-236 g/mol | Calculated from molecular formula |
Comparative Analysis with Related Compounds
For comparison, the related compound 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has a molecular weight of 253.25 g/mol with properties including:
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XLogP3 value of 2.3, indicating moderate lipophilicity
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1 hydrogen bond donor
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3 hydrogen bond acceptors
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2 rotatable bonds
Similar properties might be expected for 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid, with variations due to the different heterocyclic system.
Synthetic Approaches and Preparation Methods
Challenges in Synthesis
The synthesis of 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid may present several challenges:
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Selective reactivity at the nitrogen position of the diazinane ring
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Protection strategies for the carboxylic acid functionality during coupling reactions
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Potential side reactions due to the presence of multiple reactive sites
Spectroscopic Characterization
Predicted Spectroscopic Features
Based on structural analysis, the following spectroscopic features would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 1H NMR, characteristic signals would likely include:
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Aromatic protons of the benzoic acid moiety (approximately δ 7.2-8.2 ppm)
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Methylene protons of the diazinane ring (approximately δ 3.0-4.0 ppm)
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Carboxylic acid proton (broad signal at approximately δ 10-13 ppm)
For 13C NMR, expected signals would include:
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Carbonyl carbon of the carboxylic acid (approximately δ 165-175 ppm)
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Carbonyl carbon of the diazinane ring (approximately δ 155-165 ppm)
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Aromatic carbons (approximately δ 120-140 ppm)
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Methylene carbons of the diazinane ring (approximately δ 40-50 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
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O-H stretching of carboxylic acid (broad band at approximately 2500-3300 cm-1)
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C=O stretching of carboxylic acid (approximately 1680-1710 cm-1)
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C=O stretching of diazinane ring (approximately 1650-1680 cm-1)
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C-N stretching (approximately 1200-1350 cm-1)
Analytical Methods for Identification and Quantification
Chromatographic Techniques
For the analysis of 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid, the following chromatographic methods would likely be effective:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization
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Thin-Layer Chromatography (TLC) with appropriate visualization reagents
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak corresponding to the molecular weight
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Fragmentation pattern including loss of CO2 from the carboxylic acid group
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Fragments corresponding to the cleavage of the bond between the benzoic acid and diazinane moieties
Computational Studies and Molecular Modeling
Predicted Molecular Properties
Computational modeling could provide insights into:
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Conformational preferences of the diazinane ring
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Electronic distribution and potential reactive sites
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Binding interactions with potential biological targets
Structure-Based Design Applications
The structural features of 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid make it potentially valuable in structure-based drug design:
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The carboxylic acid group provides a site for hydrogen bonding and ionic interactions
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The diazinane ring offers a scaffold for introducing structural diversity
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The aromatic ring provides potential for π-π stacking interactions with protein targets
Chemical Reactivity and Transformation Pathways
Functional Group Reactivity
The compound contains several reactive functional groups:
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The carboxylic acid group can participate in esterification, amidation, and salt formation
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The carbonyl group of the diazinane ring may undergo nucleophilic addition reactions
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The aromatic ring could participate in electrophilic aromatic substitution reactions
Structure-Property Relationships
Influence of Structural Features on Properties
The properties of 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid would be influenced by:
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The position of the diazinane substituent on the benzoic acid ring
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The conformational preferences of the diazinane ring
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The electronic effects of the carbonyl group within the diazinane ring
Comparative Analysis with Structural Analogs
Structural modifications that could be explored include:
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Variation in the position of substitution on the benzoic acid ring
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Modification of the diazinane ring size or heteroatom composition
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Introduction of additional substituents on either the aromatic ring or the diazinane moiety
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